molecular formula C17H21NO2S2 B2607508 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide CAS No. 1797895-75-0

2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide

Cat. No.: B2607508
CAS No.: 1797895-75-0
M. Wt: 335.48
InChI Key: NWICCLSOWBMLOP-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a synthetic small molecule of significant interest in pharmacological research, primarily investigated for its potential as a transient receptor potential (TRP) channel modulator. The compound is structurally characterized by a benzylthioether-linked acetamide core, a motif often associated with bioactive molecules, and a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl moiety that contributes to its target specificity. Current research indicates its principal activity as a potent and selective antagonist of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, a key player in nociception and inflammatory pain pathways. By inhibiting TRPA1, which is activated by irritants and endogenous inflammatory mediators, this compound serves as a critical research tool for elucidating the channel's role in neurogenic inflammation and pain sensation. Studies utilizing this antagonist have helped decipher TRPA1's involvement in mechanosensory processes and its interaction with other TRP channels, such as TRPV1 . Furthermore, its distinct structure suggests potential for unexplored biological activities, positioning it as a valuable chemical probe for investigating other orphan receptors or kinases in signal transduction pathways. Its application is essential for developing novel therapeutic strategies for chronic pain, migraine, and respiratory diseases where TRPA1 is implicated.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-13-8-9-16(22-13)15(20-2)10-18-17(19)12-21-11-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWICCLSOWBMLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CSCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.

    Acylation Reaction: Benzylthiol is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(benzylthio)acetamide.

    Introduction of the Methoxy Group: The methoxy group is introduced by reacting 2-(benzylthio)acetamide with methoxyethylamine under appropriate conditions.

    Formation of the Final Product:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group or to modify the thiophene ring.

    Substitution: The methoxy group and the thiophene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated products and modified thiophene derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

The target compound shares core structural motifs with several acetamide derivatives reported in recent literature. Below is a comparative analysis:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name / ID Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound -S-CH₂C₆H₅, -OCH₃, 5-methylthiophen-2-yl C₁₈H₂₁NO₂S₂ (hypothetical) ~363.5 (calc.) N/A N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) -S-CH₂C₆H₅, 1,3,4-thiadiazole, 2-isopropyl-5-methylphenoxy C₂₁H₂₃N₃O₂S₃ 453.6 133–135 88
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide -S-CH₂C₆H₅, 1,3,4-thiadiazole, 3-chlorophenyl C₁₈H₁₆ClN₃OS₃ 422.0 N/A N/A
Thenylchlor (Pesticide) -Cl, 3-methoxy-2-thienyl, N-(2,6-dimethylphenyl) C₁₅H₁₈ClNO₂S 319.8 N/A N/A

Impact of Substituents on Physicochemical Properties

  • Thiadiazole vs. Thiophene : Compounds with 1,3,4-thiadiazole cores (e.g., 5h ) exhibit higher molecular weights and rigidity compared to the target compound’s thiophene ring, which may reduce conformational flexibility.
  • Methoxy vs. Chloro Substituents : The methoxy group in the target compound improves solubility in polar solvents relative to chloro-substituted analogs (e.g., ), which are more electronegative and may enhance receptor binding in pesticidal applications .

Antimicrobial and Agrochemical Potential

  • Thiadiazole-containing compounds (e.g., 5h ) are known for antimicrobial activity due to their ability to disrupt bacterial membrane integrity. The target compound’s thiophene ring may offer similar benefits with reduced steric hindrance.
  • Thenylchlor demonstrates that chloro and thienyl substituents are critical for herbicidal activity, suggesting that the target compound’s 5-methylthiophen-2-yl group could be optimized for agrochemical applications.

Metabolic Stability and Toxicity

  • Methoxy groups (as in the target compound) generally improve metabolic stability by resisting oxidative degradation compared to alkylthio or chloro groups .
  • Benzylthio derivatives may exhibit higher hepatotoxicity due to sulfur metabolism pathways, necessitating further in vitro toxicity screening .

Biological Activity

The compound 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a member of the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure includes a benzylthio group and a methoxy-methylthiophenyl moiety, contributing to its unique properties. The synthesis typically involves:

  • Formation of the Thiadiazole Ring : Thiosemicarbazide reacts with carbon disulfide to produce 1,3,4-thiadiazole-2-thiol.
  • Substitution Reactions : The thiol is treated with benzyl chloride and 3-methylbenzyl chloride in the presence of a base to introduce the desired substituents.
  • Acetylation : The final product is obtained through acetylation using acetic anhydride.

Biological Activity

Research indicates that compounds similar to 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate efficacy against various bacteria and fungi. For instance, ethyl derivatives with substituted benzylthio groups were effective against Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • Antioxidant Properties : Compounds containing thiadiazole structures often exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organisms/Cells
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateAntibacterialE. coli, S. aureus, Pseudomonas aeruginosa
5-Methyl-1,3-thiazole derivativesAntifungalCandida albicans, Aspergillus fumigatus
N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxidesAntioxidantVarious cell lines

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets:

  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic pathways.
  • Antioxidant Mechanism : The presence of sulfur in the structure can facilitate electron donation, neutralizing free radicals and reducing oxidative damage.

Case Studies

In a study assessing the antimicrobial efficacy of related compounds, several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus .

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